3-Hydroxyglibenclamide is a derivative of glibenclamide, a medication primarily used to manage type 2 diabetes mellitus. This compound is recognized for its role in enhancing insulin secretion from the pancreas and increasing insulin sensitivity in peripheral tissues. The presence of a hydroxyl group at the third position of the glibenclamide structure distinguishes it from its parent compound, potentially influencing its pharmacological properties and efficacy.
3-Hydroxyglibenclamide can be synthesized in laboratory settings, often through modifications of existing glibenclamide compounds. It is not typically found in nature but is derived from synthetic processes that aim to enhance the therapeutic profile of glibenclamide.
In terms of chemical classification, 3-Hydroxyglibenclamide falls under the category of sulfonylureas, which are a class of drugs that stimulate insulin release from pancreatic beta cells. This compound is also classified as a carboxamide due to its structural features.
The synthesis of 3-Hydroxyglibenclamide can be achieved through various chemical reactions, primarily involving the hydroxylation of glibenclamide. Common methods include:
The technical details of synthesis often involve:
The molecular formula for 3-Hydroxyglibenclamide is C23H28N4O5S. Its structure comprises:
3-Hydroxyglibenclamide participates in several chemical reactions, including:
Key aspects include:
The mechanism by which 3-Hydroxyglibenclamide exerts its effects involves:
Studies indicate that derivatives like 3-Hydroxyglibenclamide may offer improved efficacy or reduced side effects compared to traditional glibenclamide.
3-Hydroxyglibenclamide is primarily researched for its potential applications in diabetes management. Its enhanced properties could lead to:
3-Hydroxyglibenclamide is a primary pharmacologically active metabolite of the sulfonylurea antidiabetic drug glibenclamide (glyburide). Its molecular formula is C₂₃H₂₈ClN₃O₆S, indicating the addition of an oxygen atom compared to the parent compound (C₂₃H₂₈ClN₃O₅S). Hydroxylation occurs specifically on the cyclohexyl ring moiety of glibenclamide, yielding distinct positional and stereoisomers. The two clinically significant diastereomers are:
Table 1: Isomeric Configuration of 3-Hydroxyglibenclamide Metabolites
Isomer | Hydroxylation Site | Stereochemistry | Relative Configuration |
---|---|---|---|
4-trans-Hydroxy (M1) | C4 of cyclohexyl | (1R,4R) | Equatorial hydroxyl |
3-cis-Hydroxy (M2) | C3 of cyclohexyl | (1R,3S) | Axial hydroxyl |
Isomeric differentiation critically impacts molecular conformation and biological activity. Computational modeling (CoMFA analysis) reveals that the equatorial M1 isomer adopts a low-energy conformation similar to glibenclamide, facilitating receptor binding. In contrast, the axial hydroxyl in M2 induces steric strain, rotating the cyclohexyl ring by ~30° and altering hydrogen-bonding capacity [2]. Nuclear Magnetic Resonance (NMR) spectroscopy confirms these configurations through distinct coupling constants (Jax-eq) and nuclear Overhauser effects (NOEs) [3].
The hydroxylation of glibenclamide significantly alters its physicochemical profile:
Solubility: 3-Hydroxyglibenclamide exhibits 2–3-fold higher aqueous solubility than glibenclamide (log P ~1.8 vs. ~3.5 for glibenclamide). This arises from the introduction of a polar hydroxyl group, enhancing hydrogen bonding with water molecules. However, both isomers retain pH-dependent solubility, with higher dissolution in alkaline media due to deprotonation of the sulfonylurea NH group (pKa ~5.3) [8].
Chemical Stability: The metabolite demonstrates enhanced stability under hydrolytic conditions compared to glibenclamide. Acid-catalyzed degradation studies show resistance to amide bond cleavage (a major pathway for glibenclamide) owing to intramolecular hydrogen bonding between the hydroxyl and carbonyl groups. However, photodegradation remains significant, forming sulfonamide derivatives via C–S bond cleavage .
Metabolic Reactivity: The hydroxyl group serves as a site for Phase II conjugation (glucuronidation or sulfation), facilitating renal excretion. Under environmental conditions (e.g., wastewater treatment), microbial oxidation yields dicarboxylic acid derivatives through ring opening .
Table 2: Key Physicochemical Properties of Glibenclamide and 3-Hydroxyglibenclamide
Property | Glibenclamide | 3-Hydroxyglibenclamide |
---|---|---|
Molecular Formula | C₂₃H₂₈ClN₃O₅S | C₂₃H₂₈ClN₃O₆S |
Log P (Octanol/Water) | 3.5 ± 0.2 | 1.8 ± 0.3 |
Water Solubility (mg/L) | 4.1 (pH 7.0) | 11.5 (pH 7.0) |
Major Degradation Pathway | Amide hydrolysis | Photolysis |
Ultraviolet-Visible (UV-Vis) spectroscopy provides a key tool for distinguishing 3-hydroxyglibenclamide from its parent. Both compounds exhibit characteristic absorption bands:
High-Resolution Mass Spectrometry (HRMS) further confirms structural assignments:
Infrared (IR) spectroscopy reveals O–H stretch vibrations at 3400–3500 cm⁻¹ for both isomers. M2 shows a broader band due to stronger intermolecular hydrogen bonding, consistent with its axial conformation [2].
Receptor Binding Affinity
3-Hydroxyglibenclamide retains affinity for sulfonylurea receptors (SUR1 in pancreatic β-cells, SUR2 in cardiac tissue), though with altered potency:
Pharmacodynamic Effects
Despite lower receptor affinity, both metabolites contribute significantly to glucose-lowering:
Environmental Persistence
Microbial degradation studies reveal divergent environmental fates:
Table 3: Comparative Pharmacological Profiles
Parameter | Glibenclamide | 4-trans-Hydroxy (M1) | 3-cis-Hydroxy (M2) |
---|---|---|---|
SUR1 Ki (nM) | 0.5 ± 0.1 | 0.8 ± 0.2 | 1.2 ± 0.3 |
Cardiac KATP IC50 (nM) | 24 ± 3 | 85 ± 9 | 110 ± 12 |
Glucose Reduction CEss50 (ng/mL) | 108 ± 28 | 23 ± 6 | 37 ± 17 |
Effect-Site Equilibration t1/2 (h) | 0.44 ± 0.16 | 3.9 ± 0.5 | 1.4 ± 0.12 |
Concluding Remarks
3-Hydroxyglibenclamide exemplifies how targeted molecular modification (hydroxylation) modulates drug properties: enhancing solubility, altering receptor kinetics, and introducing new degradation pathways. Its isomeric differentiation underscores the critical role of stereochemistry in drug metabolism and environmental persistence.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7